molecular formula C21H25Cl2N5O3S2 B610100 PI3KD/V-IN-01 CAS No. 1807551-44-5

PI3KD/V-IN-01

Cat. No.: B610100
CAS No.: 1807551-44-5
M. Wt: 530.48
InChI Key: VTZJKFKNWRSSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3KD/V-IN-01 is a highly potent ATP-competitive PI3Kδ/Vps34 dual inhibitor. In cells, this compound showed 30-300 fold selectivity between PI3Kδ and other class I PI3K isoforms. This compound exhibited better anti-proliferative activity against AML, CLL and Burkitt lymphoma cell lines than known selective PI3Kδ and Vps34 inhibitors.

Scientific Research Applications

Role in Angiogenesis and Vascular Endothelial Growth Factor Expression

PI3KD/V-IN-01, as a PI3K inhibitor, plays a significant role in angiogenesis. PI3K signaling is crucial in this process, as evidenced by research showing that the overexpression of activated PI3K or Akt can induce angiogenesis. This angiogenic effect is characterized by the sprouting of new blood vessels and enlargement of existing vessels. Additionally, PI3K signaling regulates the expression of vascular endothelial growth factor (VEGF), a critical factor in angiogenesis. Elevated VEGF mRNA levels have been observed in cells expressing activated PI3K or Akt, linking PI3K signaling directly to VEGF-mediated angiogenic processes (Jiang, Zheng, Aoki, & Vogt, 2000).

Inhibition of PI3Kδ in B-Cell Malignancies

This compound has shown effectiveness in inhibiting PI3Kδ, which is overexpressed in B-cell-related malignancies such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). This selective inhibition leads to anti-proliferative effects against various B-cell cancer cell lines and induces apoptosis and autophagy in these cells. The inhibitor also demonstrates effectiveness against primary cells from CLL and AML patients, suggesting its potential as a therapeutic agent in B-cell malignancies (Liu et al., 2016).

Combined Inhibition of PI3Kδ and Vps34

The dual inhibition of PI3Kδ and Vps34 by this compound enhances its anti-proliferative activity compared to selective inhibitors of either target alone. This dual inhibitor shows significantly better efficacy against AML, CLL, and Burkitt lymphoma cell lines. It is also more effective in AML cell-inoculated xenograft mouse models, indicating that simultaneous targeting of PI3Kδ and Vps34 can improve anti-tumor efficacy (Liu et al., 2016).

Implications in Melanoma Cell Vasculogenic Mimicry

This compound, through its inhibition of PI3K, plays a role in disrupting vasculogenic mimicry (VM) in aggressive melanoma cells. PI3K regulates membrane type 1 matrix metalloproteinase (MT1-MMP) and MMP-2 activity, which are critical in the formation of vasculogenic-like networks in melanoma. Inhibiting PI3K leads to decreased activity of these MMPs, thus impacting the remodeling of the tumor cell microenvironment and potentially interfering with VM processes in melanoma (Hess, Seftor, Seftor, & Hendrix, 2003).

Properties

CAS No.

1807551-44-5

Molecular Formula

C21H25Cl2N5O3S2

Molecular Weight

530.48

IUPAC Name

2-Amino-N-{5-[5-(4-tert-butyl-benzenesulfonylamino)-6-chloro-pyridin-3-yl]-4-methyl-thiazol-2-yl}-acetamide Hydrochloride

InChI

InChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H

InChI Key

VTZJKFKNWRSSPL-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PI3KD/V-IN-01;  PI3KD/V IN 01;  PI3KD/VIN01

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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